Conformational Flexibility and Rotatable Bond Metrics: 1-Pentylcyclopentanamine vs. Cyclopentylamine and N-Pentylcyclopentanamine
1-Pentylcyclopentanamine possesses a quaternary carbon at the C1 position of the cyclopentane ring bearing the pentyl substituent and the primary amine group. This substitution pattern yields a rotatable bond count of 4, which includes the bonds along the pentyl chain and the C-N bond of the primary amine . In contrast, its constitutional isomer N-pentylcyclopentanamine (a secondary amine where the pentyl chain attaches directly to the nitrogen) exhibits a rotatable bond count of 5 . The unsubstituted cyclopentylamine contains only 0 rotatable bonds (excluding the free rotation of the amino group). This quantitative difference in conformational degrees of freedom directly influences molecular entropy, solution-phase dynamics, and potential receptor-binding conformations.
| Evidence Dimension | Number of rotatable bonds (molecular flexibility metric) |
|---|---|
| Target Compound Data | 4 rotatable bonds |
| Comparator Or Baseline | N-Pentylcyclopentanamine: 5 rotatable bonds; Cyclopentylamine: 0 rotatable bonds |
| Quantified Difference | 1 fewer rotatable bond vs. N-pentyl isomer; 4 additional rotatable bonds vs. unsubstituted cyclopentylamine |
| Conditions | Calculated molecular property based on chemical structure |
Why This Matters
Reduced rotatable bond count relative to the N-alkylated isomer imposes a more constrained conformational ensemble, which can be advantageous in molecular recognition studies where reduced entropic penalty upon binding is desired.
